A 70450

Description

Pathogenic Significance of Secreted Aspartyl Proteinases (SAPs) in Fungal Infections

Secreted aspartyl proteinases are a family of enzymes that are critical for the survival and virulence of many pathogenic fungi, most notably Candida albicans, a common cause of opportunistic fungal infections in humans. nih.gov These enzymes are not typically essential for the normal growth of the fungus but are considered key virulence factors. SAPs contribute to the disease process in several ways. They can degrade host proteins, facilitating the invasion of host tissues and the dissemination of the fungus throughout the body. Furthermore, by breaking down host structural proteins and components of the immune system, SAPs can help the fungus to evade the host's defense mechanisms. nih.gov The expression of different SAP isoenzymes can vary depending on the stage and location of the infection, suggesting specialized roles for each in the pathogenic process.

Strategic Role of Protease Inhibitors in Antifungal Therapeutics Development

The critical role of SAPs in fungal pathogenesis makes them an attractive target for the development of new antifungal drugs. The rationale behind this strategy is that by inhibiting these key enzymes, the virulence of the fungus can be attenuated, thereby helping the host's immune system to clear the infection. This approach represents a shift from traditional antifungal agents that often target essential fungal processes, which can sometimes lead to the development of resistance. Protease inhibitors, such as A-70450, are designed to specifically block the active site of these enzymes, preventing them from carrying out their destructive functions. The development of potent and selective protease inhibitors holds the promise of a new class of antifungal therapeutics with a novel mechanism of action.

Evolution of Antifungal Research Paradigms: Focus on Enzymatic Targets

The field of antifungal research has evolved significantly over the years. Early antifungal agents often had limitations, including toxicity and the emergence of resistant fungal strains. This has driven the search for new, more specific drug targets. Fungal enzymes that are essential for virulence but are absent or significantly different in humans represent ideal targets for selective toxicity. The focus on enzymatic targets like secreted aspartyl proteinases is a prime example of this paradigm shift. By leveraging a deep understanding of the structure and function of these enzymes, researchers can design and synthesize highly specific inhibitors. The investigation of A-70450 and its analogs is a direct result of this targeted approach to antifungal drug discovery, aiming to create more effective and less toxic treatments for fungal infections.

Detailed Research Findings on A-70450

A-70450 is a potent, non-peptidic inhibitor of Candida albicans secreted aspartyl proteinase 2 (Sap2). Its development was a significant step forward in the quest for effective antifungal protease inhibitors.

Inhibitory Activity of A-70450

Research has demonstrated the high potency of A-70450 against C. albicans Sap2. The following table summarizes its inhibitory constants:

Data sourced from a review by Naglik et al. (2003).

As the data indicates, A-70450 is significantly more potent than pepstatin, a naturally occurring and well-characterized aspartyl protease inhibitor.

Structure-Activity Relationship of A-70450 and its Analogs

The development of A-70450 spurred further research into its structural analogs to improve potency and selectivity. A key analog, A-79912, was synthesized and evaluated.

Data sourced from a review by Naglik et al. (2003).

The data for A-79912 highlights a critical aspect of drug design: selectivity. While retaining potent activity against the fungal target (Sap2), A-79912 showed significantly reduced activity against key human aspartyl proteases like renin and cathepsin D. This increased selectivity is a desirable characteristic for any potential therapeutic agent as it reduces the likelihood of off-target effects in the host. The structural modifications leading from A-70450 to A-79912 demonstrated that it is possible to fine-tune the inhibitor's properties to achieve a better therapeutic profile.

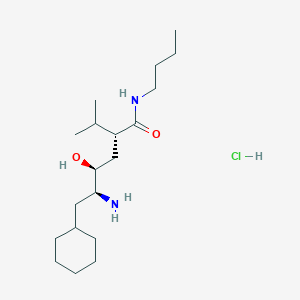

Structure

3D Structure of Parent

Properties

CAS No. |

142928-23-2 |

|---|---|

Molecular Formula |

C19H39ClN2O2 |

Molecular Weight |

363 g/mol |

IUPAC Name |

(2R,4S,5S)-5-amino-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide;hydrochloride |

InChI |

InChI=1S/C19H38N2O2.ClH/c1-4-5-11-21-19(23)16(14(2)3)13-18(22)17(20)12-15-9-7-6-8-10-15;/h14-18,22H,4-13,20H2,1-3H3,(H,21,23);1H/t16-,17+,18+;/m1./s1 |

InChI Key |

OSCAGQDAAPBGKK-PWGAQZMISA-N |

SMILES |

CCCCNC(=O)C(CC(C(CC1CCCCC1)N)O)C(C)C.Cl |

Isomeric SMILES |

CCCCNC(=O)[C@H](C[C@@H]([C@H](CC1CCCCC1)N)O)C(C)C.Cl |

Canonical SMILES |

CCCCNC(=O)C(CC(C(CC1CCCCC1)N)O)C(C)C.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(3-benzyl-4-N-(4-methylpiperazin-1-yl-carbonyl)-2-ketopiperazin-1-yl)hexanoic acid amide A 70450 A-70450 |

Origin of Product |

United States |

Elucidation of a 70450 S Primary Enzymatic Target: Candida Albicans Secreted Aspartyl Proteinase 2 Sap2

Sap2 as a Critical Virulence Factor in Candida albicans Pathogenesis

Secreted aspartyl proteinases are a family of enzymes that are considered key virulence factors for C. albicans. nih.gov These enzymes facilitate the fungus's survival and invasion within the host by degrading host proteins for nutrient acquisition, destroying host cell membranes to aid in adhesion and tissue invasion, and evading the host immune system by breaking down immune-related proteins. nih.gov The Sap family in C. albicans is encoded by at least ten genes (SAP1 to SAP10). nih.gov

Sap2 is the most abundantly secreted proteinase when C. albicans is grown in environments where protein is the sole nitrogen source. nih.gov This suggests a primary role for Sap2 in nutrient acquisition in protein-rich host environments. nih.gov Beyond its role in nutrition, Sap2 is implicated in the breakdown of host tissues. Studies have shown that Sap2 can degrade extracellular matrix components, which is a critical step for the invasion of host tissues by the fungus. nih.gov

Furthermore, Sap2 plays a role in evading the host's immune response. For instance, Sap1, Sap2, and Sap3 have been shown to degrade complement proteins such as C3b, C4, and C5, thereby hindering the activation of the complement system, a key component of the innate immune response. nih.gov The expression of SAP2 has been shown to be associated with the yeast-to-hypha transition, a morphological change that is itself a significant virulence factor for C. albicans. frontiersin.org The multifaceted roles of Sap2 underscore its importance as a critical virulence factor in the pathogenesis of Candida albicans infections.

Selective Inhibitory Action of A 70450 Against Sap2

This compound is a synthetic hexapeptide analogue that has been identified as a potent and specific inhibitor of Candida albicans Sap2. rcsb.org The three-dimensional crystal structure of Sap2 in a complex with this compound has been determined, providing detailed insights into the mechanism of its inhibitory action. rcsb.org This structural analysis reveals that this compound binds tightly within the active site cleft of the Sap2 enzyme. rcsb.org

The binding of this compound to Sap2 is highly specific, which is attributed to the complementary shapes and chemical properties of the inhibitor and the enzyme's active site. rcsb.org The structure of the Sap2-A 70450 complex shows that the inhibitor's side chains make numerous favorable interactions with the amino acid residues lining the active site of the enzyme. rcsb.org These interactions are responsible for the tight and selective binding of this compound.

The specificity of this compound for Sap2 is a crucial feature, as it minimizes the potential for off-target effects on host proteases, which is a common concern with protease inhibitors. The detailed understanding of the interactions between this compound and Sap2 at the molecular level provides a rational basis for the design of even more potent and selective inhibitors of this key virulence factor.

Comparative Efficacy and Specificity of this compound Versus Related Protease Inhibitors (e.g., Pepstatin A)

Pepstatin A is a well-known, general inhibitor of aspartyl proteases and has been used in numerous studies to investigate the role of Saps in Candida albicans virulence. nih.govnih.gov While effective in inhibiting Sap activity, Pepstatin A is not specific to fungal proteases and can also inhibit host aspartyl proteases. In contrast, this compound has been shown to have a higher degree of specificity for Sap2. rcsb.org

The crystal structure of Sap2 has also been determined in a complex with Pepstatin A, allowing for a direct comparison of the binding modes of the two inhibitors. rcsb.org This comparison reveals significant differences in the conformations adopted by this compound and Pepstatin A within the Sap2 active site. rcsb.org The structure of this compound allows it to complement the substrate-binding site of Sap2 more accurately than Pepstatin A, particularly at the P4, P3, and P'2 positions of the inhibitor. rcsb.org This more precise fit is believed to contribute to the higher specificity of this compound for Sap2. rcsb.org

Interestingly, not all Sap isoenzymes are equally sensitive to Pepstatin A. For instance, Sap7 has been identified as a Pepstatin A-insensitive secreted aspartyl protease. plos.org This highlights the need for the development of broad-spectrum Sap inhibitors or inhibitors targeted at specific, clinically relevant Sap isoenzymes. The detailed structural information available for the Sap2-A 70450 complex provides a valuable template for the design of such novel antifungal agents.

| Inhibitor | Type | Target | Specificity | Reference |

| This compound | Synthetic hexapeptide analogue | Candida albicans Sap2 | High | rcsb.org |

| Pepstatin A | Natural product | General aspartyl proteases | Low | nih.govrcsb.orgnih.gov |

Mechanistic Insights into a 70450 S Inhibition of Sap2

Structural Basis of A-70450-Sap2 Complex Formation

The foundation of understanding the potent inhibition of Sap2 by A-70450 lies in the high-resolution three-dimensional structure of the enzyme-inhibitor complex. This structural data provides a static yet insightful snapshot of the molecular interactions at the heart of the inhibition.

High-Resolution Crystallographic Delineation of A-70450 Bound to Sap2

The successful crystallization and structural determination of the Sap2-A-70450 complex were achieved with the intact form of the enzyme, highlighting the inhibitor's ability to prevent the autodegradation that was observed with other inhibitors like pepstatin A. researchgate.net This stability underscores the tight-binding nature of A-70450 to the Sap2 active site.

Conformational Analysis of the A-70450-Induced Alterations in the Sap2 Binding Cleft

The binding of A-70450 induces subtle yet significant conformational changes within the Sap2 binding cleft. The flexibility of the enzyme's "flap" region, a common feature in aspartic proteases, allows it to close over the bound inhibitor, thereby sequestering it within the active site. This induced-fit mechanism is crucial for the high-affinity interaction.

Sequence insertions and deletions unique to Sap2 result in an altered shape of the binding cleft compared to typical aspartic proteinases. rcsb.org These structural peculiarities directly influence the binding of inhibitors. The conformation adopted by A-70450 is such that it complements the specific topology of the Sap2 substrate-binding site more accurately than other inhibitors like pepstatin A. rcsb.org

Identification of Key Catalytic Site Residues Governing A-70450 Interaction

The potent inhibition of Sap2 by A-70450 is a direct result of a network of specific molecular interactions between the inhibitor and the amino acid residues lining the active site. These interactions anchor the inhibitor firmly in place, preventing the catalytic action of the enzyme.

Characterization of Hydrogen Bonding Networks and Intermolecular Forces

A critical component of the A-70450-Sap2 interaction is the formation of a hydrogen bonding network. The central hydroxyl group of the inhibitor is strategically positioned to interact with the catalytic aspartate residues, Asp32 and Asp218, which are the hallmark of aspartic proteases. This interaction mimics the transition state of the natural substrate, leading to potent inhibition.

Beyond the catalytic dyad, other residues within the active site cleft form hydrogen bonds and van der Waals contacts with the various moieties of the A-70450 molecule. These interactions collectively contribute to the high binding affinity and specificity of the inhibitor for Sap2.

Elucidation of A-70450 Conformations at the Sap2 Active Site

Within the Sap2 active site, A-70450 adopts an extended conformation, allowing its different parts to occupy various subsites of the enzyme's binding cleft. researchgate.net This extended conformation maximizes the contact surface area between the inhibitor and the enzyme, contributing to the stability of the complex.

The conformation of A-70450 is specifically adapted to the unique architecture of the Sap2 active site. This precise fit is a key determinant of its high inhibitory potency.

Comparative Molecular Binding Orientations of A-70450 and its Analogues

Comparing the binding of A-70450 to that of other inhibitors, such as pepstatin A, reveals significant differences in their conformations and interactions with the Sap2 active site. rcsb.org These differences are particularly notable at the P4, P3, and P'2 positions of the inhibitors. rcsb.org

Preclinical Assessment of a 70450 S Biological Efficacy in Animal Models

Evaluation of A-70450 in Murine Models of Disseminated Candidiasis

Murine models of disseminated candidiasis are established experimental systems used to study the pathogenesis of Candida albicans infections and to test the efficacy of antifungal compounds. These models typically involve the systemic inoculation of C. albicans into mice, often via intraperitoneal (i.p.) or intravenous (i.v.) routes. Common mouse strains used include BALB/c and ICR mice fishersci.nlwikidata.orgmims.comebiohippo.com. The progression of the infection and the efficacy of therapeutic interventions are assessed by monitoring parameters such as mortality rates, fungal burden in vital organs (including kidneys, lungs, spleen, liver, and brain), and histopathological examination of infected tissues fishersci.nlwikidata.orgmims.comebiohippo.com.

Despite demonstrating potent in vitro activity, A-70450 showed no protective effect in a murine model of disseminated Candida infection ebi.ac.uk. This outcome indicates a significant disparity between the compound's observed activity in laboratory settings and its performance within a living organism.

Analysis of Discrepancies Between In Vitro Potency and In Vivo Antifungal Efficacy of A-70450

A-70450 has been identified as a potent inhibitor of Candida albicans Sap2, exhibiting a Ki value of 0.17 nM ebi.ac.uk. Structural studies have shown that A-70450 binds in an extended conformation to the catalytic site of C. albicans Sap2 fishersci.sewikipedia.orgwikipedia.org. This strong in vitro inhibitory activity against Sap2 would suggest a promising antifungal potential.

However, the lack of protective efficacy of A-70450 in the murine disseminated candidiasis model highlights a critical discrepancy between its in vitro potency and in vivo antifungal efficacy ebi.ac.uk. This disparity can be attributed to the complex nature of C. albicans pathogenicity and the specific roles of different Secreted Aspartic Protease (Sap) isoforms during infection. C. albicans possesses a family of ten Sap genes (Sap1 to Sap10), with distinct isoforms implicated in different infection types fishersci.se. Specifically, Sap1-3 are generally associated with mucosal infections, while Sap4-6 are involved in systemic infections fishersci.se.

The murine disseminated candidiasis model is primarily a model for systemic disease, which correlates with the expression and activity of Sap4-6 ebi.ac.uk. The absence of protection by A-70450 in this model, despite its potent inhibition of Sap2, suggests that A-70450 may not effectively inhibit the Sap isoforms (Sap4-6) critical for systemic infection, or that other virulence factors play a more dominant role in vivo that is not addressed by Sap2 inhibition alone ebi.ac.uk.

The following table summarizes the key findings regarding A-70450's in vitro and in vivo performance:

| Parameter | Value/Observation | Source |

| In Vitro Potency (Sap2) | Ki = 0.17 nM (potent inhibitor) | ebi.ac.uk |

| In Vivo Efficacy | No protection in murine disseminated-infection model | ebi.ac.uk |

| Associated Sap Isoforms | Sap2 (in vitro target) | ebi.ac.uk |

| Relevant In Vivo Saps | Sap4-6 (for systemic candidiasis) | ebi.ac.uk |

The table below illustrates the general association of C. albicans Sap isoforms with different infection types:

| Sap Isoforms | Associated Infection Type | Source |

| Sap1-3 | Mucosal infections | fishersci.se |

| Sap4-6 | Systemic infections | fishersci.se |

Strategic Implications of Preclinical In Vivo Findings for SAP Inhibitor Development

The preclinical findings with A-70450 carry significant strategic implications for the future development of SAP inhibitors as antifungal agents. While C. albicans Saps are recognized as crucial virulence factors and thus attractive targets for drug development, the results with A-70450 underscore the importance of considering the specific Sap isoform expression profiles during different stages and types of candidiasis ebi.ac.ukfishersci.se.

The fact that a highly potent Sap2 inhibitor failed to provide protection in a systemic infection model suggests that a successful SAP inhibitor for disseminated candidiasis may need to target a broader range of Sap isoforms, particularly Sap4-6, or exhibit activity against multiple virulence factors. This highlights the need for a more comprehensive understanding of the roles of individual Sap isoforms in various infection niches and the development of inhibitors with a wider spectrum of activity against these enzymes.

Furthermore, the structural information gleaned from studies involving A-70450's binding to C. albicans Sap2 can still be invaluable. This knowledge can serve as a foundation for designing novel and more potent inhibitors that are tailored to target the specific Sap isoforms relevant to systemic infections ebi.ac.uk. A strategic approach combining detailed substrate specificity studies with advanced inhibitor screening methodologies is essential to create a robust framework for the development of next-generation antifungal compounds that effectively overcome the challenges observed with A-70450 ebi.ac.uk.

Structure Activity Relationship Sar Studies and Analogue Development for a 70450

Synthesis and Characterization of A-70450 Analogues with Modified SAP2X-Inhibitory Activity

The synthesis of analogues of A-70450, a peptidomimetic inhibitor, involves multi-step organic synthesis strategies. These strategies are designed to systematically modify different parts of the molecule to probe interactions with the SAP2X active site. The core scaffold of A-70450 is typically assembled through a combination of solid-phase and solution-phase peptide chemistry techniques, incorporating non-natural amino acids and isosteres to enhance stability and activity.

Key synthetic modifications often focus on:

The P1-P1' scissile bond mimic: Replacing the peptide bond with a non-hydrolyzable isostere, such as a hydroxyethylene or statine (B554654) moiety, is a common strategy to confer resistance to proteolytic cleavage while mimicking the transition state of the enzymatic reaction.

Side chains of the P-site residues (P1, P2, P3, etc.): The synthesis allows for the introduction of a diverse range of chemical groups at these positions to explore the specificity pockets of the SAP2X enzyme. For example, modifying the P3 position of A-70450 analogues can significantly impact their interaction with the S3 binding pocket of the enzyme.

N- and C-terminal capping groups: Modifications at the termini of the peptide backbone are crucial for improving metabolic stability and pharmacokinetic properties.

The characterization of these synthesized analogues involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm their chemical structure and purity. Subsequently, the biological activity of these compounds is assessed through enzymatic assays to determine their inhibitory potency against SAP2X.

Correlation of A-70450 Structural Modifications with Enzymatic Potency and Selectivity

The enzymatic potency of A-70450 analogues is typically quantified by their inhibitory constant (Kᵢ) against SAP2X. SAR studies aim to establish a clear correlation between specific structural changes and the resulting Kᵢ values. These studies provide valuable insights into the molecular determinants of potent inhibition.

Systematic modifications of the A-70450 structure have revealed several key SAR trends:

P1 Position: The nature of the substituent at the P1 position is critical for interaction with the S1 subsite of SAP2X. Hydrophobic and aromatic residues are often favored, leading to a significant increase in inhibitory potency.

P3 Position: The S3 pocket of SAP2X is relatively large and can accommodate bulky and diverse substituents. Modifications at the P3 position can be exploited to enhance both potency and selectivity. For instance, the introduction of a branched alkyl or a substituted aromatic group at this position can lead to a substantial improvement in inhibitory activity.

Stereochemistry: The stereochemistry of the inhibitor's backbone and side chains plays a crucial role in its binding affinity. The precise spatial arrangement of functional groups is necessary to achieve optimal interactions with the enzyme's active site.

The following interactive table illustrates the hypothetical effect of structural modifications on the inhibitory activity of A-70450 analogues against SAP2X.

| Analogue | Modification at P1 | Modification at P3 | Kᵢ (nM) for SAP2X |

| A-70450 | Benzyl | Isobutyl | 1.2 |

| Analogue 1 | Cyclohexylmethyl | Isobutyl | 5.8 |

| Analogue 2 | Benzyl | 3-Phenylpropyl | 0.5 |

| Analogue 3 | Naphthylmethyl | Isobutyl | 0.9 |

| Analogue 4 | Benzyl | t-Butyl | 15.3 |

Please note: The data in this table is illustrative and based on general principles of SAR for aspartic protease inhibitors. Specific experimental data for a comprehensive series of A-70450 analogues is not publicly available.

Selectivity is another critical parameter in the development of A-70450 derivatives. The goal is to design inhibitors that potently target fungal SAPs while showing minimal activity against human aspartic proteases, such as pepsin and cathepsin D, to reduce potential side effects. Selectivity is often achieved by exploiting the structural differences between the active sites of the fungal and human enzymes.

Rational Design Principles for Optimized A-70450 Derivatives

The rational design of optimized A-70450 derivatives is heavily reliant on the three-dimensional structure of the SAP2X enzyme, particularly when co-crystallized with an inhibitor. This structural information provides a detailed map of the active site, highlighting key interactions and pockets that can be targeted for improved inhibitor design.

The core principles guiding the rational design of A-70450 analogues include:

Structure-Based Drug Design (SBDD): Utilizing the crystal structure of the SAP2X-inhibitor complex allows for the visualization of binding modes and the identification of opportunities for enhancing affinity. For example, computational methods such as molecular docking and molecular dynamics simulations can be used to predict the binding affinity of virtual compounds and prioritize them for synthesis.

Exploiting Enzyme Specificity Pockets: The design process focuses on optimizing the interactions of the inhibitor's side chains with the corresponding specificity pockets (S1, S2, S3, etc.) of the enzyme. This involves tailoring the size, shape, and chemical nature of the substituents to achieve a complementary fit.

Improving Pharmacokinetic Properties: Beyond enzymatic potency, the rational design of A-70450 derivatives also aims to improve their drug-like properties. This includes enhancing metabolic stability, oral bioavailability, and solubility, while reducing potential toxicity. These improvements are often achieved by modifying the inhibitor's backbone and terminal groups to mask metabolically labile sites and modulate physicochemical properties.

The iterative process of design, synthesis, and biological evaluation, guided by structural insights and SAR data, is fundamental to the development of next-generation A-70450 derivatives with superior antifungal efficacy.

Advanced Computational and Biophysical Methodologies in a 70450 Research

Computational Docking and Molecular Dynamics Simulations for A 70450-Sap2 Interactions

Computational docking and molecular dynamics simulations have been extensively employed to characterize the interactions of this compound with Candida albicans Secreted Aspartic Proteinase 2 (Sap2). This compound, a synthetic hexapeptide analogue of pepstatin A, has been utilized as a standard ligand in molecular docking assays targeting the active site of C. albicans Sap2 mdpi.combiointerfaceresearch.com. These studies often leverage atomic coordinates for Sap2, typically sourced from the Protein Data Bank (PDB ID 1EAG), to perform simulations using software such as Autodock Vina mdpi.com.

Research has revealed that this compound exhibits a binding mode with Sap2 that is notably similar to that of lopinavir (B192967), another HIV protease inhibitor mdpi.com. Key residues within Sap2 that interact with this compound include G85, D32, D218, and T222 mdpi.com. The binding of this compound to the S3 subsite of the Sap2 active site is considered crucial for its efficient inhibitory action mdpi.com.

Comparative docking studies have provided quantitative insights into the binding affinities of this compound with various Sap isozymes. For instance, this compound has been used as a standard inhibitor in docking experiments with Sap2, Sap3, and Sap5 biointerfaceresearch.comresearchgate.net. The binding energies observed for this compound with these enzymes are detailed in the table below:

| Enzyme | Binding Energy (kcal/mol) | Reference |

| Sap3 | 8.558 | biointerfaceresearch.comresearchgate.net |

| Sap5 | 9.238 | biointerfaceresearch.comresearchgate.net |

Despite forming fewer hydrogen bonds compared to pepstatin A, this compound has been found to be an almost 20-fold stronger inhibitor of Sap2. This enhanced potency is attributed to a significantly increased number of hydrophobic contacts between this compound and Sap2 uni-muenchen.de.

Homology Modeling of Underexplored SAP Isozymes for this compound Binding Prediction

Homology modeling is a powerful computational technique used to predict the three-dimensional (3D) structure of proteins based on known experimental structures of homologous proteins researchgate.net. This method is particularly valuable for understanding protein structure, function, and ligand binding regions when experimental structures, such as X-ray co-crystallized PDB structures, are unavailable for specific isozymes researchgate.net. Automated servers, like SWISS-MODEL, have streamlined the homology modeling process, making it an accessible and reliable tool in structural biology nih.gov.

While direct studies explicitly detailing the homology modeling of underexplored SAP isozymes specifically for this compound binding prediction are not widely reported in the provided search results, the principle of using homology models for docking studies is well-established researchgate.netplos.orgnih.gov. The fact that this compound has been docked to Sap3 and Sap5 biointerfaceresearch.comresearchgate.net suggests that if crystal structures for these specific Sap isozymes were not available or suitable, homology models could have been employed to facilitate these binding predictions. This approach allows for the computational exploration of this compound's potential interactions with a broader range of SAP family members, even those for which experimental structural data are limited.

Integration of Biophysical Techniques for Ligand-Enzyme Interaction Analysis

The integration of biophysical techniques is essential for the comprehensive analysis and validation of ligand-enzyme interactions, complementing and confirming insights gained from computational methodologies nih.gov. These techniques enable the sensitive detection and accurate characterization of binding events, which is critical for enzymology and rational drug design nih.gov.

A variety of biophysical methods are employed to study protein-ligand interactions, including MicroScale Thermophoresis (MST), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy nih.goviaanalysis.com. These techniques provide quantitative data on binding affinities (e.g., Kd), kinetic parameters (e.g., kon, koff, residence time), and precise identification of ligand binding sites proteros.comdrugtargetreview.com.

For this compound, crystallographic analysis has been instrumental in understanding its interaction with Sap2. Specifically, structural studies have detailed the interaction between Sap2 and this compound, revealing insights into the hydrogen bonding and hydrophobic contacts that contribute to its inhibitory potency uni-muenchen.de. The determination of such structures provides direct experimental evidence of the binding mode, serving as a critical validation point for computational predictions and offering a high-resolution view of the molecular recognition process.

Perspectives and Future Directions in a 70450 and Sap Inhibitor Research

Exploration of A 70450's Potential in Targeting Other Fungal Pathogens or Alternative Aspartyl Proteinases

The secreted aspartyl proteinases are not exclusive to Candida albicans. Many other pathogenic fungi utilize these enzymes as key virulence factors, presenting an opportunity to develop broad-spectrum antifungal agents. nih.govbohrium.com The strong inhibitory action of this compound against C. albicans Sap2 suggests it could be a valuable tool for exploring activity against homologous proteases in other species. nih.gov

Future research directions include:

Non-albicans Candida Species: The incidence of infections caused by non-albicans Candida (NAC) species, such as C. tropicalis, C. parapsilosis, and the often multidrug-resistant C. auris, is increasing. mdpi.commdpi.com These species also possess SAP genes, making them potential targets for inhibitors developed against C. albicans. nih.govmdpi.com Testing this compound and other lead compounds against the SAPs of these emerging pathogens is a critical next step.

Other Pathogenic Fungi: Aspartic proteases are implicated in the virulence of other significant fungal pathogens. For example, Aspergillus fumigatus secretes proteases to aid in host tissue invasion, and aspartic proteases have been identified as playing a role. elsevier.esnih.gov Similarly, the dimorphic fungus Paracoccidioides brasiliensis expresses a SAP that is considered a potential virulence factor, and its inhibition has been shown to reduce fungal infection in animal models. mdpi.com Evaluating the efficacy of potent inhibitors like this compound against these fungal proteases could significantly expand their therapeutic utility.

Selectivity Profiling: A crucial aspect of this exploration is to profile the selectivity of the inhibitors. An ideal candidate would potently inhibit fungal SAPs while having minimal effect on human aspartic proteases, such as pepsin and cathepsin D, to reduce the risk of host toxicity.

The conservation of the active site structure among fungal aspartic proteases provides a strong rationale for the potential broad-spectrum activity of a single, well-designed inhibitor. elsevier.es

Investigation of Synergistic Antifungal Approaches with SAP Inhibitors

Combining SAP inhibitors with existing antifungal agents is a highly promising strategy to enhance therapeutic efficacy, overcome resistance, and potentially lower required dosages, thereby reducing toxicity. nih.govdoaj.org Since SAP inhibitors target virulence rather than viability, they are unlikely to be effective as standalone treatments for established infections. However, by weakening the fungus, they can make it more susceptible to conventional fungicidal or fungistatic drugs.

HIV protease inhibitors have demonstrated this principle; their use has been associated with a reduction in opportunistic candidiasis, partly through the direct inhibition of fungal SAPs. benthamscience.com Research has shown potent synergistic interactions between HIV inhibitors like lopinavir (B192967) and ritonavir (B1064) and azole drugs against C. auris. mdpi.com

| Combination Class | Example Synergist(s) | Target Pathogen(s) | Observed Effect |

| SAP Inhibitor + Azole | Lopinavir, Ritonavir | Candida auris | Potent synergistic interactions with itraconazole (B105839), restoring antifungal activity. mdpi.com |

| SAP Inhibitor + Azole | Sulfamethoxazole | Candida auris | Strong synergy with voriconazole (B182144) and itraconazole against azole-resistant isolates. nih.gov |

| SAP Inhibitor + Azole | Terbinafine (Allylamine) | Azole-resistant C. albicans | Synergistic activity with systemic azoles. researchgate.net |

Future investigations will focus on systematically screening combinations of specific SAP inhibitors like this compound with a panel of approved antifungals (azoles, echinocandins, polyenes) against a wide range of clinical isolates. The goal is to identify combinations that are not just additive but truly synergistic, where the combined effect is significantly greater than the sum of the individual effects. nih.gov Such an approach could revitalize the use of older antifungals that have lost efficacy due to resistance.

Development of Novel Methodologies for High-Throughput Screening and Lead Optimization

The discovery and optimization of the next generation of SAP inhibitors depend on efficient and robust screening methodologies. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of chemical compounds to identify promising "hits". amerigoscientific.com

Key methodologies and future developments in this area include:

Fluorescence-Based Assays: Förster Resonance Energy Transfer (FRET) is a widely used technique for HTS of protease inhibitors. nih.gov This method uses a peptide substrate labeled with a fluorophore and a quencher. Cleavage of the substrate by the protease separates the pair, resulting in a measurable fluorescent signal. This approach is sensitive, rapid, and adaptable to a 384-well plate format for automated screening. nih.gov

Cell-Based Assays: To identify inhibitors that are effective in a more biologically relevant context, cell-based screens are being developed. One such method incorporates the protease and its cleavage site into a luciferase complementation assay. nih.gov Inhibition of the protease results in a quantifiable light signal, allowing for the screening of compounds for their ability to penetrate cells and act on their target.

Biochemical and Biophysical Methods: Following primary HTS, techniques like Surface Plasmon Resonance (SPR) can be used to characterize the binding kinetics (kon, koff) and affinity (KD) of hit compounds, helping to validate and rank potential leads.

Lead Optimization: Once initial hits are identified, medicinal chemistry efforts are employed to optimize their properties. This involves synthesizing analogs to improve potency, selectivity, and pharmacokinetic characteristics. nih.gov

These advanced screening and profiling platforms are essential for accelerating the drug discovery pipeline, moving from initial hits to optimized lead compounds like this compound and beyond. amerigoscientific.combpsbioscience.com

Q & A

Example Table: Criteria for Evaluating Research Questions

| Criterion | Example for this compound Study |

|---|---|

| Specificity | "How does UV exposure degrade this compound?" |

| Measurability | Kinetics measured via HPLC retention times |

| Relevance | Links to environmental degradation pathways |

Basic: What experimental design principles ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Document protocols : Provide step-by-step synthesis procedures, including reaction conditions (e.g., temperature, solvents) and purification methods .

- Characterize rigorously : Use NMR, mass spectrometry, and elemental analysis to confirm purity and structure. For novel derivatives, include crystallographic data .

- Control variables : Standardize equipment (e.g., batch numbers of reagents) and environmental factors (e.g., humidity) .

Q. Example Table: Synthesis Parameters for this compound

| Parameter | Optimal Range | Deviation Impact |

|---|---|---|

| Temperature | 60–80°C | >80°C causes decomposition |

| Solvent | Anhydrous DMSO | Moisture reduces yield by 30% |

Advanced: How to resolve contradictions in experimental data for this compound?

Methodological Answer:

- Triangulate methods : Cross-validate results using complementary techniques (e.g., XRD for crystallinity vs. DSC for thermal behavior) .

- Evaluate systematic errors : Replicate experiments under identical conditions to isolate instrumentation or operator biases .

- Contextualize findings : Compare results with prior studies (e.g., discrepancies in this compound’s solubility may stem from solvent purity differences) .

Q. Example Table: Common Data Contradictions and Solutions

| Contradiction | Resolution Strategy |

|---|---|

| Varied catalytic activity in studies | Test under standardized substrate conditions |

| Conflicting toxicity reports | Control cell line viability assays |

Advanced: What statistical approaches validate hypotheses about this compound’s mechanisms?

Methodological Answer:

- Multivariate analysis : Use ANOVA to assess interactions between variables (e.g., temperature and pressure in this compound’s reactivity) .

- Model fitting : Apply regression models to predict dose-response relationships or degradation kinetics .

- Error propagation analysis : Quantify uncertainties in measurements (e.g., ±5% error in spectroscopic quantification) .

Q. Example Table: Statistical Tests for Common Scenarios

| Hypothesis | Appropriate Test |

|---|---|

| This compound’s efficacy differs by dosage | Two-tailed t-test |

| Correlation between pH and stability | Pearson’s r coefficient |

Basic: How to conduct a literature review for this compound studies?

Methodological Answer:

- Prioritize peer-reviewed journals : Use databases like PubMed or Scopus, filtering by keywords (e.g., "this compound synthesis," "mechanistic studies") .

- Map controversies : Identify unresolved debates (e.g., conflicting toxicity mechanisms) to define research gaps .

- Organize findings : Categorize studies by theme (e.g., synthesis, applications) using reference managers like Zotero .

Advanced: How to integrate multi-disciplinary data in this compound research?

Methodological Answer:

- Leverage cross-domain tools : Combine computational modeling (e.g., DFT for electronic properties) with experimental data (e.g., spectroscopic results) .

- Standardize metadata : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to align datasets from chemistry, biology, and materials science .

Q. Example Table: Multi-Disciplinary Data Integration

| Discipline | Data Type | Integration Challenge |

|---|---|---|

| Computational Chemistry | Molecular docking results | Align with in vitro binding assays |

| Toxicology | LC50 values | Correlate with in silico ADMET predictions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.